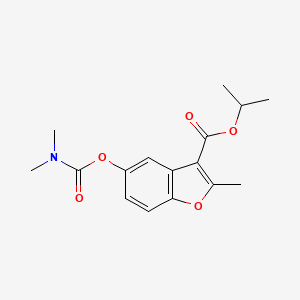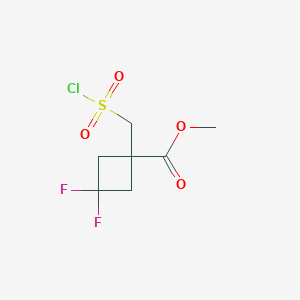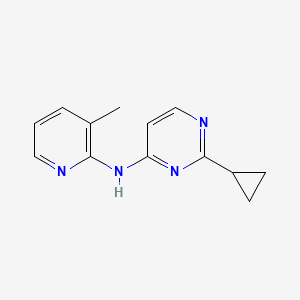
3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, also known as PTPRJ inhibitor, is a chemical compound that has been extensively studied for its potential in scientific research applications.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
A significant aspect of research on related compounds involves their synthesis and evaluation for medicinal properties. For instance, the synthesis and pharmacological evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives starting from acetylpyridine compounds have shown promising analgesic and antiparkinsonian activities (Amr, Maigali, & Abdulla, 2008). This highlights the potential of pyridine and thiophene derivatives in the development of novel therapeutic agents.
Anticancer Activity
Derivatives of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione have been synthesized and evaluated for anticancer activity, indicating that compounds incorporating elements like thiophen-2-ylmethanamine exhibit good anticancer properties against various cancer cell lines (Kumar et al., 2013). This underscores the relevance of exploring the chemical space around compounds such as "3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide" for potential anticancer applications.
Antimicrobial and Antituberculosis Activities
Research on pyridine derivatives has also shown significant antimicrobial and antituberculosis activities, suggesting that modifications on the pyridine core can lead to potent bioactive molecules. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing notable activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in addressing antimicrobial resistance (Jeankumar et al., 2013).
Antiviral Research
Additionally, pyridine derivatives have been part of narratives in antiviral drug discovery, illustrating the broad spectrum of activities that such compounds can possess, including potential applications in treating viral infections (De Clercq, 2009).
properties
IUPAC Name |
3-pyridazin-3-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(16-10-13-5-3-9-22-13)19-8-2-4-12(11-19)21-14-6-1-7-17-18-14/h1,3,5-7,9,12H,2,4,8,10-11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMANFBGXGJJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridazin-3-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)

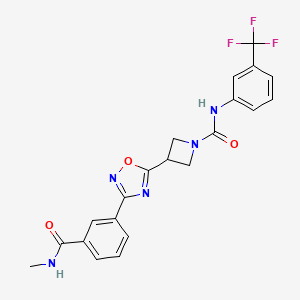
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)


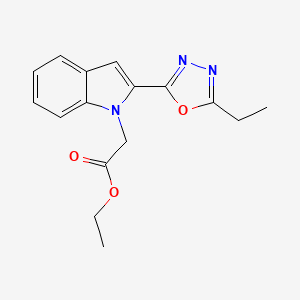
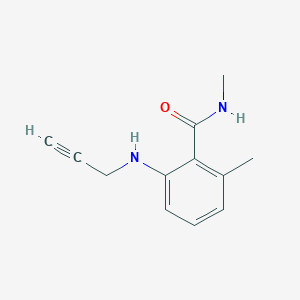
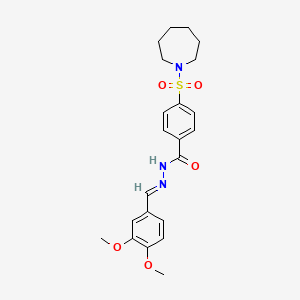
![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)
![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)
